Home > Products > Screening Compounds P113010 > N-ethyl-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide
N-ethyl-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide -

N-ethyl-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide

Catalog Number: EVT-4348030
CAS Number:
Molecular Formula: C14H19FN2O3S
Molecular Weight: 314.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This benzamide derivative, denoted as (S)-17b in the source, exhibits potent inhibitory activity against human class I histone deacetylase (HDAC) isoforms. It demonstrates significant antitumor activity, particularly against the human myelodysplastic syndrome (SKM-1) cell line [].
  • Relevance: While this compound shares the 4-fluorophenyl motif with N-Ethyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, its core structure and activity profile are distinct. It highlights the diversity of biological activities possible with even subtle changes in chemical structure. []: https://www.semanticscholar.org/paper/db5e4be6d2e9f23e9681760adcfa5a3f91e39843

3-(4-Fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole (1)

  • Compound Description: This compound serves as a starting point for developing casein kinase (CK) 1 inhibitors. Researchers aimed to improve its selectivity for CK1δ by introducing chiral iminosugar scaffolds at the C5 position of the isoxazole ring [].

Ethyl 2,6-bis(4-chlorophenyl)-4-(4-fluoroanilino)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate

  • Compound Description: This compound's crystal structure reveals a distorted boat conformation of the tetrahydropyridine ring []. The structure is stabilized by intra- and intermolecular hydrogen bonding interactions.

4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amido]pyrimidin-5-yl-methanol

  • Compound Description: This compound was investigated for residual organic solvents using gas chromatography. The study focused on developing a method for detecting and quantifying solvents like ethanol, acetone, dichloromethane, and others [].

3-(4-Fluorophenyl)thiophene

  • Compound Description: This compound was used as a monomer for electrochemical polymerization to create poly(3-(4-fluorophenyl)thiophene) []. The polymerization was conducted in pure ionic liquids.

(Z)-Ethyl 3‐(4‐chloro‐3‐ethyl‐1‐methyl‐1H‐pyrazole‐5‐carboxamido)‐2‐cyano‐3‐(4‐fluorophenyl)acrylate

  • Compound Description: This compound was synthesized through a reaction involving (Z)-ethyl 3-amino-2-cyano-3-(4-fluoro­phen­yl)­acrylate and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride []. The crystal structure highlights a perpendicular orientation between the pyrazole and benzene rings.

5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide

  • Compound Description: This compound was synthesized and its crystal structure determined, revealing promising inhibitory effects on the proliferation of specific cancer cell lines [].

1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide Derivatives

  • Compound Description: This series of compounds demonstrated potent inhibitory activity against T-type Ca2+ channels, with potential antihypertensive properties []. The research identified isopropyl as a key substituent for enhancing activity.

Ethyl N-(cyclohexyl(methyl)amino)-2oxoindolin-3-ylideneamino)(4-fluorophenyl)methylformimidate Derivatives

  • Compound Description: These derivatives were synthesized via a multistep process involving Schiff base formation and HCl/H2S treatment []. The compounds were characterized using various spectroscopic techniques.

(E)-4-[(4-Fluorobenzylidene)amino]-3-[1-(4-isobutylphenyl)ethyl]-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione Methanol Hemisolvate

  • Compound Description: This compound's crystal structure reveals a trans configuration about the acyclic C=N bond and a chair conformation of the morpholine ring []. Intramolecular hydrogen bonding contributes to its structural stability.
  • Relevance: While structurally distinct from N-Ethyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, this compound shares the 4-fluorophenyl motif. The variation in their core structures underscores the diverse applications of this common chemical fragment. []: https://www.semanticscholar.org/paper/b578f80a02e238d3e2a992229ba86a7c0c2b6cb3

Ethyl 2-(2-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This compound's crystal structure reveals specific dihedral angles between its aromatic rings and a flattened sofa conformation of the pyrimidine ring []. Weak hydrogen bonding interactions contribute to its crystal packing.
  • Relevance: This compound, like N-Ethyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, possesses a 4-fluorophenyl group. Their core structures differ significantly. []: https://www.semanticscholar.org/paper/37609e7da5cfe1bb601c5670b732b449701c72d1
  • Compound Description: GBR 12909 is a potent dopamine transporter (DAT) inhibitor with a documented history in pharmacological research [, , , , , ]. It exhibits a slower onset of action and a distinct behavioral profile compared to cocaine.
  • Relevance: This compound is highly relevant due to its shared structural features with N-Ethyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide. Both compounds contain a 4-fluorophenyl group. Additionally, both feature a piperazine or piperidine ring system, which are structurally similar and often interchangeable in medicinal chemistry due to their similar conformational flexibility and ability to interact with biological targets. []: https://www.semanticscholar.org/paper/136fe6288e672845098e5bbd50524b38a7908d2f, []: https://www.semanticscholar.org/paper/68a0a7c3e33aa4829c860e056246abc398aa3bc2, []: https://www.semanticscholar.org/paper/890b0fdaed2df2d8826c2b8cdbf45a2ebcb48a92, []: https://www.semanticscholar.org/paper/d438fa59a9c70def56616165ca26498045250a79, []: https://www.semanticscholar.org/paper/ba9f078c284ec9bc81c83c06f9b120a8c21981ce, []: https://www.semanticscholar.org/paper/63c137734c21aac1c4fe4c04a52875842845600b

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate

  • Compound Description: This compound was synthesized and characterized by X-ray diffraction, showcasing intramolecular hydrogen bonding and a two-dimensional network structure in its crystal form [].

4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine

  • Compound Description: This compound exhibits subnanomolar affinity for the DAT and demonstrates significant selectivity for the DAT over the serotonin transporter (SERT) [].
  • Relevance: This compound is closely related to N-Ethyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide because it features a 4-fluorophenyl group and a piperidine ring. The presence of a piperidine ring, similar to the piperazine in GBR 12909, further strengthens its relevance as a structurally related compound. []: https://www.semanticscholar.org/paper/2534e6a805b205fef18db777c44cddd96b6b238d

Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound's crystal structure reveals a planar benzimidazole ring system and specific dihedral angles between its aromatic components []. Hydrogen bonding and π-π interactions contribute to its crystal packing.

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

  • Compound Description: A-278637 is a novel ATP-sensitive potassium channel opener (KCO) that shows promising therapeutic potential for treating overactive bladder [, ]. Its mechanism involves suppressing myogenic contractions in the bladder.

3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide Derivatives

  • Compound Description: This series was investigated for monoamine oxidase (MAO) A and B inhibitory activity. The study revealed that halogen substitution on the pyrazole ring enhanced MAO-A selectivity, while 2-naphthyl substitution favored MAO-B inhibition [].
  • Relevance: The common structural element of the 4-fluorophenyl group links this series to N-Ethyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide. Despite this shared feature, their distinct core structures suggest different pharmacological profiles. []: https://www.semanticscholar.org/paper/5eb2b702c9dabdb70e4ad159264771a5706f6493

2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-nicotinamide

  • Compound Description: This compound's crystal structure exhibits a trans configuration with respect to its C=O and N—H bonds [, ]. Intermolecular hydrogen bonding contributes to its solid-state structure.

Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

  • Compound Description: This compound's crystal structure analysis reveals specific dihedral angles between its ring systems and a chair conformation of the cyclohexyl ring []. Intra- and intermolecular hydrogen bonding interactions contribute to its structural stability.

Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)

  • Compound Description: TAK-242 is a novel small molecule that selectively inhibits Toll-like receptor 4 (TLR4)-mediated cytokine production, showing promise as a potential anti-inflammatory agent [, ].
  • Relevance: Although structurally different from N-Ethyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, TAK-242 shares a similar substitution pattern on the aromatic ring, both featuring a fluorine atom and a chlorine atom. This similarity highlights the influence of halogen substitution on biological activity, even in otherwise distinct compounds. []: https://www.semanticscholar.org/paper/8750f502a95d37e503cdc40dd85460873cc190ef, []: https://www.semanticscholar.org/paper/a506cea9a71f8217cff438d114b2af3eeb008ce7

1-[5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanaminium 3-carboxyprop-2-enoate

  • Compound Description: This compound's crystal structure has been determined, providing insights into its molecular geometry and packing arrangement in the solid state [].

1-[[(4‐Methylphenyl)sulfonyl]amino]‐pyridinium inner salt

  • Compound Description: This compound is recognized for its versatile reactivity as a dipolarophile and a nitrene transfer reagent, particularly in heterocyclic chemistry [].
  • Relevance: Although structurally dissimilar to N-Ethyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, this compound highlights the importance of sulfonyl groups as common functional elements in medicinal chemistry. While the target compound features a sulfonamide, the presence of a sulfonyl group in both indicates a potential shared reactivity profile, particularly towards nucleophilic attack. []: https://www.semanticscholar.org/paper/0e3b8740381ed8116a9810656e04c9aa0af3242c

5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one

  • Compound Description: The crystal structure of this compound reveals specific dihedral angles between its aromatic rings []. Intermolecular hydrogen bonding plays a role in its crystal packing.

Ethyl 2-amino-4,6-bis(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate

  • Compound Description: The crystal structure of this compound reveals a distorted envelope conformation of the cyclohexa-1,3-diene ring []. Intermolecular hydrogen bonding is observed in the crystal structure.

(R)-4-(4-fluorophenyl)-1-[2-hydroxy-2-(3-methyl-1-benzofuran-2-yl)ethyl]piperazinium Chloride Propan-1-ol Solvate

  • Compound Description: This potential drug candidate exhibits a combination of antihypertensive, antioxidant, and beta-adrenolytic activities []. Its crystal structure reveals a chair conformation for the piperazine ring and specific spatial arrangements of its aromatic components.
  • Relevance: While structurally distinct from N-Ethyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, this compound shares the 4-fluorophenyl group and a piperazine ring, similar to the piperidine ring in the target compound. This shared structural motif suggests a potential for similar interactions with biological targets, although their specific activities differ. []: https://www.semanticscholar.org/paper/a6f642f7ae3fbfae30d1a3ae7db36195c97f97f3

Ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate

  • Compound Description: The crystal structure of this compound showcases specific spatial orientations of its ring systems and the presence of both intra- and intermolecular hydrogen bonding interactions [].

4-[3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile (Finrozole)

  • Compound Description: Finrozole is a potent and selective nonsteroidal aromatase inhibitor, with potential applications in the treatment of estrogen-dependent diseases, such as breast cancer [].

(3R, 5S, E)-7-{2-(N-methylsulphonylamino)-4-(4-fluorophenyl)-6-isopropyl-pyrimidine-5-yl}-2,2-dimethyl-3,5-dioxane-6-heptenoic Acid

  • Compound Description: This compound is a crucial intermediate in the synthesis of Rosuvastatin Calcium, a medication used to lower cholesterol levels []. The provided paper describes a one-pot synthesis method for this compound.

2-(bis(4-fluorophenyl)methylsulfonyl)acetamide

  • Compound Description: This compound is a derivative of Modafinil, a medication used to treat narcolepsy. The crystal structure of this compound has been determined [].

1-[[5-[2-(5-Chloro-o-anisamido)ethyl]-β-methoxyethoxyphenyl]sulfonyl]-3-methylthiourea, Sodium Salt (HMR 1402)

  • Compound Description: HMR 1402 is a cardioselective ATP-sensitive potassium channel antagonist that has shown promise in reducing the incidence of ventricular fibrillation induced by myocardial ischemia []. It demonstrates selectivity for cardiac myocytes over pancreatic β-cells.
  • Relevance: While HMR 1402 differs significantly in its core structure from N-Ethyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, it highlights the broader significance of targeting ion channels for therapeutic purposes. Additionally, both compounds contain sulfonyl groups, showcasing their presence in diverse pharmacological contexts. []: https://www.semanticscholar.org/paper/ec2eae86a02087902f9489e9b20c1a236f473511
  • Compound Description: A process for preparing this compound, involving catalytic hydrogenation and base-mediated conversion, is described []. The compound's structure features a tetrahydropyran ring and a pyrrole ring, alongside the 4-fluorophenyl substituent.

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

  • Compound Description: This compound's crystal structure reveals the spatial orientation between its benzene and pyrazole rings, highlighting intermolecular interactions like hydrogen bonding and π-π stacking [].
  • Relevance: Although structurally distinct from N-Ethyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, this compound shares a common structural motif of an arylsulfonyl group. The presence of this group suggests a potential for similar chemical reactivity, despite their different core structures. []: https://www.semanticscholar.org/paper/1d46b7a217210d6a5e5fa14d48a72875535c86c8

Properties

Product Name

N-ethyl-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide

IUPAC Name

N-ethyl-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide

Molecular Formula

C14H19FN2O3S

Molecular Weight

314.38 g/mol

InChI

InChI=1S/C14H19FN2O3S/c1-2-16-14(18)11-4-3-9-17(10-11)21(19,20)13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,16,18)

InChI Key

MBMZMUMMTXQGGU-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.